molecular formula C11H22N2O2 B8135231 (S)-1-Boc-2-(n-methyl-d3-aminomethyl)-pyrrolidine

(S)-1-Boc-2-(n-methyl-d3-aminomethyl)-pyrrolidine

Cat. No.: B8135231
M. Wt: 217.32 g/mol
InChI Key: NHOPGDPSLMBDQD-FVSUGRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S)-2-[(trideuteriomethylamino)methyl]pyrrolidine-1-carboxylate is a compound that features a tert-butyl ester group attached to a pyrrolidine ring. The presence of trideuteriomethylamino group makes it unique due to the incorporation of deuterium atoms, which are isotopes of hydrogen. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(n-methyl-d3-aminomethyl)-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trideuteriomethylamino Group: This step involves the incorporation of the trideuteriomethylamino group into the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using trideuteriomethylamine.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trideuteriomethylamino group.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Primary alcohols or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2S)-2-[(trideuteriomethylamino)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(n-methyl-d3-aminomethyl)-pyrrolidine involves its interaction with specific molecular targets. The trideuteriomethylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate: Similar structure but without deuterium atoms.

    tert-Butyl (2S)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate: Contains an ethyl group instead of a trideuteriomethyl group.

    tert-Butyl (2S)-2-[(propylamino)methyl]pyrrolidine-1-carboxylate: Contains a propyl group instead of a trideuteriomethyl group.

Uniqueness

The incorporation of deuterium atoms in (S)-1-Boc-2-(n-methyl-d3-aminomethyl)-pyrrolidine makes it unique. Deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological systems, providing distinct advantages in research and industrial applications .

Properties

IUPAC Name

tert-butyl (2S)-2-[(trideuteriomethylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1/i4D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOPGDPSLMBDQD-FVSUGRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC[C@@H]1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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